molecular formula C14H10F2O3 B6400072 3-(2,3-Difluorophenyl)-2-methoxybenzoic acid CAS No. 1261930-63-5

3-(2,3-Difluorophenyl)-2-methoxybenzoic acid

Cat. No.: B6400072
CAS No.: 1261930-63-5
M. Wt: 264.22 g/mol
InChI Key: WVCSVDOUJIEHTB-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-2-methoxybenzoic acid is an organic compound with the molecular formula C14H10F2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methoxy group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-difluorophenylboronic acid and 2-methoxybenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,3-difluorophenylboronic acid with 2-methoxybenzoic acid in the presence of a palladium catalyst and a base.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the carboxylic acid group.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in esterification reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or aldehydes.

    Esterification: Products are esters of this compound.

Scientific Research Applications

3-(2,3-Difluorophenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. The methoxy group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorobenzoic acid: Similar structure but lacks the methoxy group.

    2-Methoxybenzoic acid: Similar structure but lacks the fluorine atoms.

    3-(2,3-Difluorophenyl)benzoic acid: Similar structure but lacks the methoxy group.

Uniqueness

3-(2,3-Difluorophenyl)-2-methoxybenzoic acid is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and binding properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,3-difluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-9(5-2-6-10(13)14(17)18)8-4-3-7-11(15)12(8)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCSVDOUJIEHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689664
Record name 2',3'-Difluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-63-5
Record name 2',3'-Difluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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